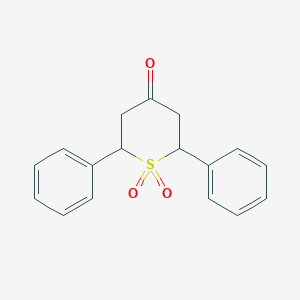
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that can be synthesized through various methods.
Aplicaciones Científicas De Investigación
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been studied for its potential applications in the field of optoelectronics, where it can be used as a photosensitizer for solar cells.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is not fully understood. However, studies have shown that this compound can act as an electron donor or acceptor, depending on the surrounding environment. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been shown to exhibit good charge transport properties, making it a promising candidate for use in organic electronic devices.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, the limitations of this compound include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide. One potential direction is the synthesis of new derivatives of this compound with improved properties for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on living organisms. Finally, the potential applications of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in other fields, such as catalysis and materials science, should also be explored.
Conclusion:
In conclusion, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in various fields.
Métodos De Síntesis
The synthesis of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with hydrogen peroxide in the presence of a catalyst. The reaction produces 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide as the main product.
Propiedades
Número CAS |
103225-43-0 |
|---|---|
Nombre del producto |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Fórmula molecular |
C17H16O3S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,1-dioxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O3S/c18-15-11-16(13-7-3-1-4-8-13)21(19,20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Clave InChI |
UEPWZKMHEHTBRW-UHFFFAOYSA-N |
SMILES |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
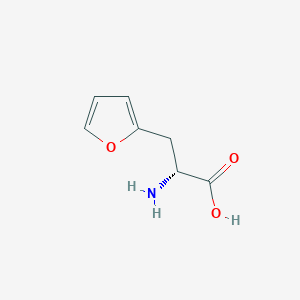
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)




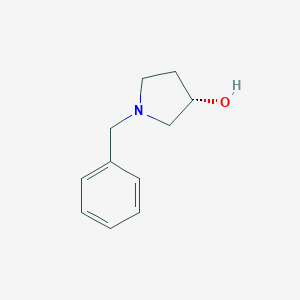
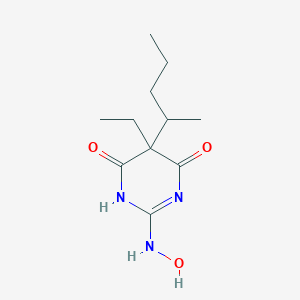



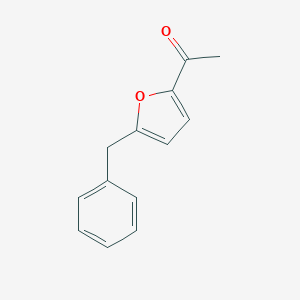
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)